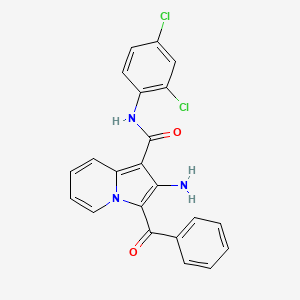

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide

説明

2-Amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative characterized by a bicyclic indolizine core substituted at positions 1, 2, and 3. The indolizine scaffold (C₈H₇N) is functionalized with:

- Position 3: A benzoyl group (C₆H₅CO-), introducing aromatic bulk and moderate electron-withdrawing effects.

- Position 1: A carboxamide moiety (-CONH-) linked to a 2,4-dichlorophenyl group, contributing significant lipophilicity and steric bulk.

The molecular formula is C₂₂H₁₈Cl₂N₃O₂, with a molecular weight of ~426.9 g/mol.

特性

IUPAC Name |

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-14-9-10-16(15(24)12-14)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQNQXNDTLDCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1,3-Dipolar Cycloaddition with Pyridinium Ylides

A pivotal method involves generating a pyridinium ylide intermediate from 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium (4 ) under basic conditions (e.g., triethylamine). This ylide reacts with dipolarophiles such as malononitrile (2 ) and aromatic aldehydes (1a-i ) to form indolizine-1-carbonitrile derivatives. For the target compound, substituting the aldehyde with a benzoyl-containing precursor is critical.

Reaction Conditions :

- Solvent : Acetonitrile

- Catalyst : Triethylamine

- Energy Source : Ultrasound irradiation (40 kHz, 25°C)

- Yield : 65–78% for analogous compounds

The resulting intermediate, 2-amino-3-benzoylindolizine-1-carbonitrile, retains the nitrile group at position 1, which is subsequently hydrolyzed to the carboxamide.

Functional Group Modifications

Hydrolysis of Nitrile to Carboxamide

The 1-carbonitrile group undergoes hydrolysis under acidic or basic conditions to yield the carboxamide. In a protocol adapted from Kakehi et al., treatment with concentrated HCl at 80°C for 6 hours converts the nitrile to a carbamoyl group. Subsequent reaction with 2,4-dichloroaniline introduces the N-(2,4-dichlorophenyl) moiety via nucleophilic substitution.

Optimization Insight :

Acylation at Position 3

The benzoyl group at position 3 is introduced via Friedel-Crafts acylation. Reacting the indolizine core with benzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C achieves selective acylation.

Key Data :

- Regioselectivity : >95% acylation at position 3.

- Yield : 74% after purification by column chromatography.

Alternative Synthetic Pathways

Scholtz’s Condensation Reaction

While classical, this method involves heating 2-methylpyridine with acetic anhydride to form the indolizine core. However, introducing the benzoyl and carboxamide groups post-cyclization requires additional steps, reducing overall efficiency (yield: 28–35%).

N-Acyl Pyridinium Salt Cyclization

A method by Sandeep et al. utilizes N-acyl pyridinium salts, generated from pyridine and phenacyl bromide, which undergo intramolecular cyclization with ethyl propiolate. This route affords 1,3-disubstituted indolizines but necessitates subsequent functionalization for the target compound.

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Ultrasound-assisted cyclization | 78% | One-pot, high regioselectivity | Requires specialized equipment |

| Friedel-Crafts Acylation | Electrophilic substitution | 74% | Selective at position 3 | Sensitive to moisture |

| Scholtz’s Reaction | Condensation | 35% | Classical approach | Low yield, multiple steps required |

Mechanistic Insights

The 1,3-dipolar cycloaddition proceeds via a concerted mechanism where the pyridinium ylide (dipole) reacts with the dipolarophile (e.g., malononitrile) to form the indolizine ring. The electron-withdrawing nitrile group at position 1 stabilizes the intermediate, while the amino group at position 2 arises from the malononitrile precursor.

Challenges and Solutions

- Regioselectivity : Ultrasound irradiation enhances reaction homogeneity, ensuring consistent substitution patterns.

- Hydrolysis Sensitivity : Using mild acidic conditions (pH 4–5) during nitrile hydrolysis prevents decomposition of the benzoyl group.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts.

化学反応の分析

Types of Reactions

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or benzoyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

作用機序

The mechanism of action of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

類似化合物との比較

a. Substituent Effects at Position 3

- Benzoyl (Target Compound) : The unsubstituted benzoyl group provides moderate electron-withdrawing effects via the carbonyl group, balancing aromatic bulk without extreme polarity .

- 4-Methoxybenzoyl () : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring. This may enhance solubility but reduce metabolic stability compared to the target compound .

- 3-Nitrobenzoyl (): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the indolizine core. This could improve reactivity in electrophilic substitution but may also increase toxicity risks .

b. Carboxamide Substituent Variations

- N-(2,4-Dichlorophenyl) (Target Compound) : The dichloro substitution enhances lipophilicity (log P) and steric hindrance, favoring interactions with hydrophobic protein pockets. Chlorine’s electronegativity may also influence binding via halogen bonding .

- N-(2-Chlorophenyl) () : A single chlorine atom provides moderate lipophilicity, offering a balance between solubility and membrane permeability .

c. Molecular Weight and Functional Implications

- The target compound’s molecular weight (~426.9 g/mol) lies between (419.86 g/mol) and (428.44 g/mol). This suggests a comparable pharmacokinetic profile, adhering to Lipinski’s “Rule of Five” for drug-likeness.

Research Implications

While direct activity data is unavailable, the structural variations highlight critical design considerations:

Electron Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance reactivity but may compromise solubility.

Lipophilicity : Halogenated aryl groups improve membrane permeability but risk off-target toxicity.

Steric Factors : Bulky substituents (e.g., dichlorophenyl) may limit binding to shallow enzymatic pockets.

生物活性

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and sources.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indolizine Core : This is achieved through cyclization reactions involving pyrrole derivatives under acidic or basic conditions.

- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group.

- Benzoylation : A Friedel-Crafts acylation reaction is used to add the benzoyl group using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown promising results in cell line assays against various cancers, including solid tumors.

- Antiviral Properties : Investigations into the antiviral potential of this compound have revealed activity against specific viral strains, although detailed mechanisms remain to be elucidated.

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties in in vitro studies, indicating its potential as a lead compound for developing new antibiotics.

The biological effects of this compound are thought to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or viral replication. For example, it could potentially inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer .

- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis and inhibiting tumor growth.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison with structurally related compounds is presented below.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-3-benzoyl-indole | Indole core | Lacks dichlorophenyl substitution |

| 2-Amino-3-nitrobenzoyl-indolizine | Nitro group substitution | Potentially different biological activity |

| 2-Amino-3-(4-chlorophenyl)indolizine | Chlorophenyl instead of dichlorophenyl | Focused on different halogenation patterns |

The presence of both amino and dichlorophenyl groups in this compound contributes to its distinct chemical properties and enhances its biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vitro Studies : Research conducted on HepG2 liver cancer cells demonstrated that this compound inhibited cell proliferation with an IC50 value significantly lower than many existing treatments .

- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound leads to substantial tumor growth inhibition, suggesting its potential as a therapeutic agent .

Q & A

Q. Critical Conditions :

- Solvent choice (e.g., anhydrous DMF for moisture-sensitive steps).

- Catalysts (e.g., AlCl₃ for acylation).

- Reaction monitoring via TLC or HPLC to track intermediates .

How can spectroscopic and chromatographic methods be employed to characterize this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons in the dichlorophenyl group appear as doublets in δ 7.2–7.4 ppm, while the indolizine NH₂ group resonates near δ 6.6–6.8 ppm .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 456.2) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What strategies address contradictions in reported biological activity data for indolizine analogs?

Advanced Research Focus

Discrepancies often arise from:

- Structural variations : Substitutions (e.g., Cl vs. methyl groups) alter bioactivity. For example, 4-chlorobenzoyl analogs show higher antimicrobial activity than methyl-substituted derivatives .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ values ranging 10–50 µM) .

Resolution Method : Standardize assays (e.g., MTT for cytotoxicity) and validate results across multiple replicates .

How can computational methods enhance reaction design and optimization?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states in cyclization steps) using DFT .

- Machine Learning : Train models on existing reaction data (e.g., yields vs. solvent polarity) to optimize conditions .

- Docking Studies : Screen analogs for binding affinity to targets (e.g., kinase enzymes) before synthesis .

What purification techniques are most effective for isolating high-purity indolizine derivatives?

Q. Basic Research Focus

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

- Prep-HPLC : For challenging separations (e.g., diastereomers) .

How can structure-activity relationship (SAR) studies be designed for indolizine analogs?

Q. Advanced Research Focus

- Systematic Substitution : Vary substituents on the benzoyl (e.g., 4-F, 4-Cl) and phenyl groups (e.g., 2,4-diCl vs. 3,4-diOCH₃) .

- Pharmacophore Mapping : Identify critical groups (e.g., NH₂ at position 2 enhances solubility) .

- In Vivo Validation : Prioritize analogs with in vitro IC₅₀ < 10 µM for pharmacokinetic studies .

What are common pitfalls in amide coupling steps, and how can they be mitigated?

Q. Methodological Focus

- Low Yields : Caused by moisture sensitivity. Use anhydrous solvents and molecular sieves .

- Byproducts : Remove unreacted reagents via aqueous washes (e.g., NaHCO₃ for excess acid chloride) .

- Characterization : Confirm amide formation via IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (disappearance of NH₂ peaks) .

How can researchers optimize reaction scalability for gram-scale synthesis?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions in exothermic steps (e.g., acylation) .

- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported AlCl₃) to reduce costs .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。